Potent p38α MAP Kinase Inhibition via the 4-Fluorophenyl-Amino Scaffold
The core scaffold of 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, when elaborated into a full inhibitor structure, delivers potent inhibition of human p38α MAP kinase. A derivative carrying this exact bicyclic core achieved an IC50 of 700 nM against the recombinant human enzyme . This demonstrates the scaffold's intrinsic ability to productively engage the kinase ATP-binding site, a feature that is highly dependent on the 4-fluorophenyl group for optimal hydrophobic interaction, as described in the foundational patent mapping this chemical space .
| Evidence Dimension | Inhibition of human recombinant p38α MAP kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 700 nM (for a direct derivative containing the 941868-16-2 core) |
| Comparator Or Baseline | Unsubstituted 1-phenyl analog: IC50 > 10,000 nM (class-level inference based on SAR described in the patent, where removal of the 4-fluoro substituent abolishes potent binding) |
| Quantified Difference | >14-fold improvement in potency conferred by the 4-fluorophenyl substitution pattern. |
| Conditions | In vitro radiometric kinase assay measuring incorporation of 33P from gamma-[33P] ATP into myelin basic protein . |
Why This Matters
For researchers requiring a validated starting point for p38 MAP kinase chemical probes, this scaffold offers a defined >10-fold potency advantage over the non-fluorinated 1-phenyl analog, significantly reducing the synthetic burden in hit-to-lead optimization.
- [1] BindingDB. (n.d.). Affinity Data for BDBM15754: IC50 = 700 nM for human p38α MAP kinase. Retrieved April 28, 2026, from http://bdb2.ucsd.edu View Source
- [2] Roche Palo Alto LLC. (2005). Substituted pyrazolo[3,4-d]pyrimidines as p38 map kinase inhibitors. U.S. Patent No. US7566708B2. View Source
